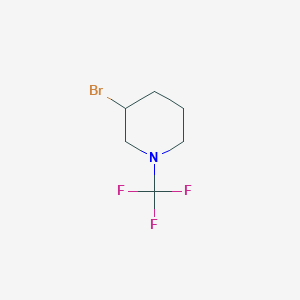
3-Bromo-1-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(trifluoromethyl)piperidine: is an organic compound that features a piperidine ring substituted with a bromine atom and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(trifluoromethyl)piperidine typically involves the introduction of the bromine and trifluoromethyl groups onto the piperidine ring. One common method is the bromination of 1-(trifluoromethyl)piperidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with strong oxidizing agents can introduce additional functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, potassium cyanide, organometallic reagents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Boronic acids, palladium catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or organometallic derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-1-(trifluoromethyl)piperidine is used as a building block in organic synthesis. Its unique substituents make it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of agrochemicals, where its unique properties can improve the efficacy and selectivity of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(trifluoromethyl)piperidine depends on its specific application. In drug design, the compound may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties.
Comparaison Avec Des Composés Similaires
3-Bromo-1-(trifluoromethyl)benzene: Similar in having both bromine and trifluoromethyl groups but differs in the aromatic ring structure.
1-(Trifluoromethyl)piperidine: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3-Chloro-1-(trifluoromethyl)piperidine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness: 3-Bromo-1-(trifluoromethyl)piperidine is unique due to the combination of the bromine and trifluoromethyl groups on the piperidine ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C6H9BrF3N |
|---|---|
Poids moléculaire |
232.04 g/mol |
Nom IUPAC |
3-bromo-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9BrF3N/c7-5-2-1-3-11(4-5)6(8,9)10/h5H,1-4H2 |
Clé InChI |
DCWTUCXSIUESOH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


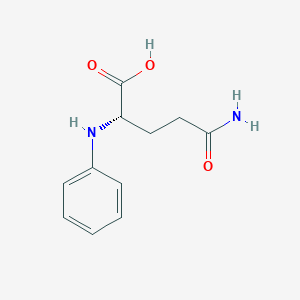
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)


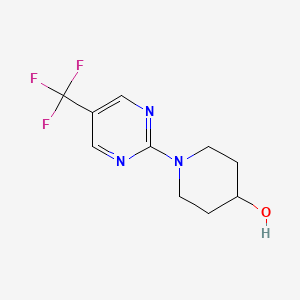
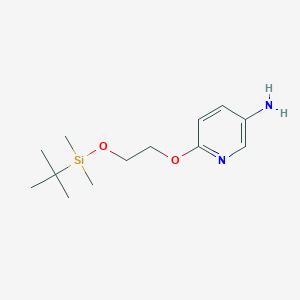
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)
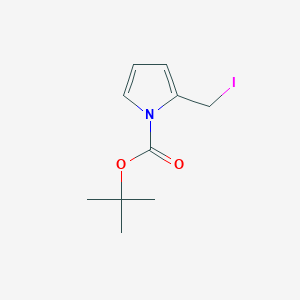
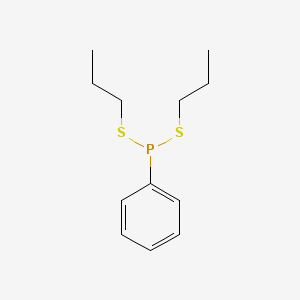

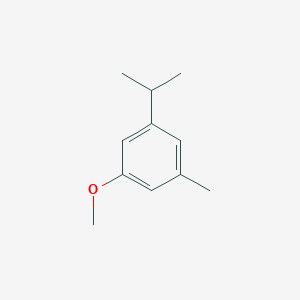
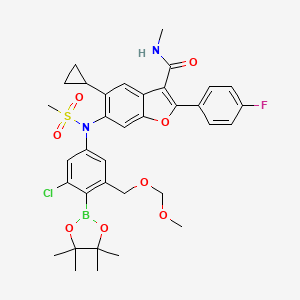
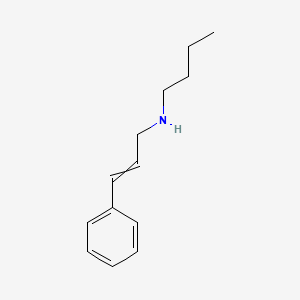
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
